An In-Depth Technical Guide to 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate: Structure, Synthesis, and Advanced Applications
An In-Depth Technical Guide to 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate: Structure, Synthesis, and Advanced Applications
This guide provides a comprehensive technical overview of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (CAS 86261-90-7), a functional monomer of significant interest in the development of advanced polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its chemical architecture, synthesis, and diverse applications, with a particular focus on its emerging role in biomedical fields.
Molecular Architecture and Physicochemical Properties
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate, commonly referred to as ureido methacrylate (UMA), is a unique monomer that combines a polymerizable methacrylate group with a cyclic urea (imidazolidinone) functionality via an ethyl linker.[1][2] This distinct structure imparts a valuable combination of properties to the polymers derived from it. The molecular formula is C₉H₁₄N₂O₃, and its molecular weight is 198.22 g/mol .[3]
The chemical structure of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE is characterized by:
-
A Methacrylate Group: This vinyl functional group is readily polymerizable through free-radical and controlled radical polymerization techniques, allowing for its incorporation into a wide array of polymer backbones.[4]
-
An Imidazolidinone Ring: This five-membered cyclic urea moiety is the key to the monomer's unique properties. The two nitrogen atoms and the carbonyl group can participate in strong hydrogen bonding, which significantly influences the properties of the resulting polymers, such as adhesion and thermal stability.
-
An Ethyl Linker: This flexible spacer connects the methacrylate group to the imidazolidinone ring.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 86261-90-7 | [3] |
| Molecular Formula | C₉H₁₄N₂O₃ | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Appearance | Clear, yellowish liquid | [5] |
| Density | Approximately 0.99 g/mL at 25 °C | [3] |
| Boiling Point | 100 °C (for a 25% solution in MMA) | [3] |
| Melting Point | -30 °C | [2] |
| Refractive Index | n20/D 1.437 | [3] |
Below is a diagram illustrating the chemical structure of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE.
Caption: Chemical structure of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate.
Synthesis and Purification
The primary industrial synthesis of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is achieved through a transesterification reaction. This process involves the reaction of 1-(2-hydroxyethyl)imidazolidin-2-one (also known as hydroxyethyl ethylene urea) with an alkyl methacrylate, typically methyl methacrylate (MMA).[6][7][8][9]
Reaction Mechanism and Causality
The transesterification is an equilibrium-driven reaction where the ester group of the alkyl methacrylate is exchanged with the hydroxyl group of the hydroxyethyl ethylene urea. The reaction is typically catalyzed by organotin compounds or other transesterification catalysts.[6][7][8][9] The equilibrium is shifted towards the product side by the continuous removal of the alcohol byproduct (e.g., methanol when using MMA) via azeotropic distillation with the excess alkyl methacrylate.[6][7][8][9]
The choice of catalyst is critical for achieving high yields and minimizing side reactions. While organotin catalysts are effective, research is ongoing to find more environmentally friendly alternatives.[10] Polymerization inhibitors, such as 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy (4-hydroxy-TEMPO), are essential to prevent the premature polymerization of the methacrylate monomers at the elevated reaction temperatures.[6][7][9]
A schematic of the synthesis is shown below.
Caption: Synthesis of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate.
Experimental Protocol
The following is a representative experimental protocol based on patent literature.[6][7][8][9]
Materials:
-
1-(2-hydroxyethyl)imidazolidin-2-one (HEEU)
-
Methyl methacrylate (MMA)
-
Transesterification catalyst (e.g., dibutyltin oxide)
-
Polymerization inhibitor (e.g., 4-hydroxy-TEMPO)
-
Mixed gas (e.g., 8% O₂ in N₂) for sparging
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, temperature probe, gas inlet, and a distillation column is charged with HEEU, a molar excess of MMA, and the polymerization inhibitor.
-
The mixture is stirred and sparged with the mixed gas.
-
The catalyst is added, and the mixture is heated to reflux (typically 90-120°C).
-
The methanol/MMA azeotrope is continuously removed via the distillation column to drive the reaction to completion. The reaction progress can be monitored by analyzing the distillate composition.
-
Upon completion, the reaction mixture is cooled.
-
Excess MMA is removed under reduced pressure.
-
The crude product is then purified, which may involve filtration to remove the catalyst and potentially aqueous extraction to remove unreacted HEEU and other water-soluble impurities.
This self-validating protocol relies on the continuous removal of the byproduct to ensure high conversion, and the use of a polymerization inhibitor is crucial for preventing unwanted side reactions.
Polymerization and Copolymerization
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate can be polymerized using standard free-radical polymerization techniques. It can be homopolymerized or copolymerized with a wide range of other monomers, including acrylates, methacrylates, styrene, and vinyl acetate, to tailor the properties of the final polymer.[4]
The incorporation of this monomer into a polymer backbone can significantly enhance properties such as:
-
Adhesion: The ureido group is known to be an excellent adhesion promoter, particularly for wet adhesion. This is attributed to its ability to form strong hydrogen bonds with substrates.[4]
-
Cohesion: The intermolecular hydrogen bonding between the ureido groups can also increase the cohesive strength of the polymer.[4]
-
Hydrophilicity: The presence of the polar ureido group can increase the water absorption of the polymer, making it suitable for hydrogel formation.
Applications
The unique properties of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate have led to its use in a variety of applications, ranging from industrial coatings to advanced biomedical materials.
Industrial Coatings and Adhesives
A primary application of this monomer is as an additive in the production of latex paints and pressure-sensitive adhesives. Its ability to enhance wet adhesion is particularly valuable in applications where the coating or adhesive may be exposed to moisture.[4] The ureido functionality is believed to improve the interaction of the polymer with the substrate, even in the presence of water.
Biomedical Applications
The biocompatibility and hydrophilicity of polymers containing 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate make them attractive candidates for various biomedical applications.
-
Hydrogels for Drug Delivery: The ability of the ureido group to form hydrogen bonds can influence the swelling behavior and drug release kinetics of hydrogels. Hydrogels based on this monomer can be designed to be stimuli-responsive, releasing their payload in response to changes in pH or temperature.
-
Contact Lenses: The hydrophilicity and potential for good oxygen permeability of polymers containing this monomer make them suitable for use in soft contact lens materials. The ureido group can contribute to the water content and on-eye wettability of the lens, enhancing comfort for the wearer.[11]
-
Biocompatible Coatings: Polymers derived from this monomer can be used to create biocompatible coatings for medical devices. These coatings can improve the lubricity of the device surface and reduce protein fouling and cell adhesion.
The following diagram illustrates the potential applications of polymers derived from 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE.
Caption: Applications of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate.
Safety and Handling
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is typically supplied as a solution in another monomer, such as methyl methacrylate. It is a flammable liquid and should be handled with appropriate precautions.[3] It can cause skin and eye irritation, and may cause an allergic skin reaction.[2] Therefore, the use of personal protective equipment, including gloves and safety glasses, is essential. The monomer solution should be stored in a cool, well-ventilated area, away from sources of ignition.[5] To prevent premature polymerization, it is stabilized with inhibitors and should be stored under an air atmosphere, as oxygen is required for the stabilizer to be effective.[5]
Conclusion
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is a versatile functional monomer with a unique combination of a polymerizable methacrylate group and a hydrogen-bonding ureido moiety. This structure imparts valuable properties, particularly enhanced adhesion and hydrophilicity, to the resulting polymers. While it has established applications in industrial coatings and adhesives, its potential in the biomedical field, including drug delivery and contact lenses, is a promising area of ongoing research. A thorough understanding of its synthesis, polymerization, and structure-property relationships is crucial for the development of new and innovative materials for a wide range of advanced applications.
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European Patent Office. (2002). Transesterification process - Patent 1241163. Retrieved from [Link]
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Univar Solutions. (n.d.). UREIDO METHACRYLATE (UMA). Retrieved from [Link]
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UI Scholars Hub. (2021). Poly(2-Hydroxyethyl Methacrylate) Hydrogels for Contact Lens Applications–A Review. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. Retrieved from [Link]
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A REVIEW OF POLYMER-BASED MATERIALS USED IN BIOMATERIALS FOR MEDICAL APPLICATIONS. (2021). Retrieved from [Link]
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Britannica. (n.d.). PolyHEMA. Retrieved from [Link]
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